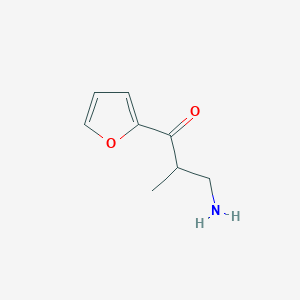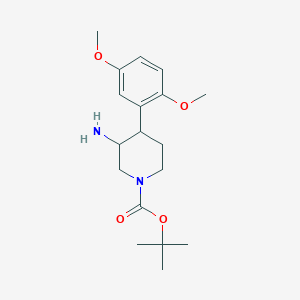![molecular formula C15H12Cl2O2 B13153858 Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- CAS No. 189067-48-9](/img/structure/B13153858.png)
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3,5-dichlorophenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- typically involves the benzylic oxidation of an alkyl benzene derivative. One common method employs chromic acid (H2CrO4) or a basic potassium permanganate solution followed by acidic workup . The reaction conditions usually involve heating the reactants to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of benzoic acid derivatives often involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromic acid. The reaction is carried out in reactors designed to handle the exothermic nature of the oxidation process and to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) in basic conditions followed by acidic workup.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, benzoic acid derivatives are known to be metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then further metabolized by glycine N-acyltransferase into hippuric acid . This metabolic pathway highlights the compound’s role in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound, widely used as a food preservative and in the synthesis of various chemicals.
3,5-Dichlorobenzoic acid: A derivative with similar structural features but different substituents.
Phenylacetic acid: Another aromatic carboxylic acid with a phenyl group attached to the acetic acid moiety.
Uniqueness
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- is unique due to the presence of the 3,5-dichlorophenyl ethyl group, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
189067-48-9 |
|---|---|
Fórmula molecular |
C15H12Cl2O2 |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-7-10(8-13(17)9-12)5-6-11-3-1-2-4-14(11)15(18)19/h1-4,7-9H,5-6H2,(H,18,19) |
Clave InChI |
MNGSCJCRQAQXSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)


![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)

![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)
